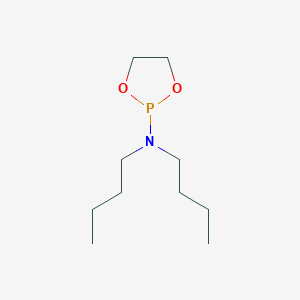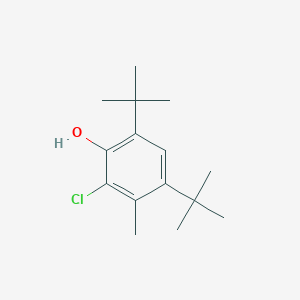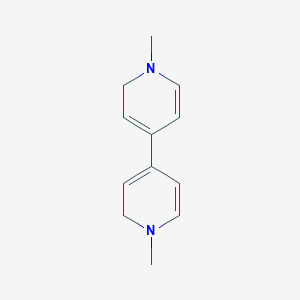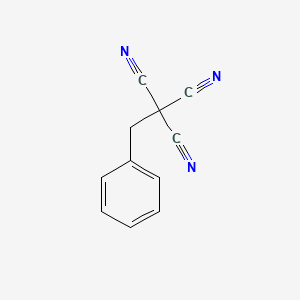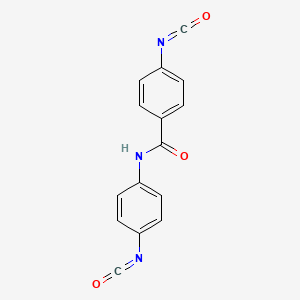
Dichloro(diiodo)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(diiodo)silane is a chemical compound with the formula SiCl2I2 It is a member of the silane family, which consists of silicon atoms bonded to various halogens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(diiodo)silane can be synthesized through a multi-step process involving different precursor compounds. One common method involves the reaction of dichlorosilane with iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by the disproportionation of dichlorosilane. This process involves the use of a disproportionation reaction tower, where dichlorosilane is fed into the tower and subjected to catalytic reactions. The reaction product is then separated to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(diiodo)silane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.
Reduction: Can be reduced to form simpler silicon compounds.
Substitution: Undergoes halogen exchange reactions, where chlorine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve the use of halogenating agents like bromine or fluorine under controlled conditions.
Major Products Formed:
Oxidation: Silicon dioxide and halogenated by-products.
Reduction: Simpler silicon hydrides.
Substitution: Various halogenated silanes depending on the reagents used.
Applications De Recherche Scientifique
Dichloro(diiodo)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed in the production of high-purity silicon for semiconductor applications
Mécanisme D'action
The mechanism by which dichloro(diiodo)silane exerts its effects involves its ability to undergo various chemical reactions, leading to the formation of different silicon-containing compounds. These reactions often involve the formation and breaking of silicon-halogen bonds, which are crucial for its reactivity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Dichlorodimethylsilane (Si(CH3)2Cl2): Used in the production of silicone polymers.
Octadecyltrichlorosilane (SiCl3C18H37): Employed in surface modification and coatings.
Trimethylchlorosilane (Si(CH3)3Cl): Utilized in the synthesis of organosilicon compounds.
Uniqueness: Dichloro(diiodo)silane is unique due to its combination of chlorine and iodine atoms bonded to silicon. This unique combination imparts distinct reactivity and properties, making it suitable for specialized applications that other silanes may not be able to achieve.
Propriétés
Numéro CAS |
13977-54-3 |
|---|---|
Formule moléculaire |
Cl2I2Si |
Poids moléculaire |
352.80 g/mol |
Nom IUPAC |
dichloro(diiodo)silane |
InChI |
InChI=1S/Cl2I2Si/c1-5(2,3)4 |
Clé InChI |
KXDPGULGDXGELM-UHFFFAOYSA-N |
SMILES canonique |
[Si](Cl)(Cl)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)

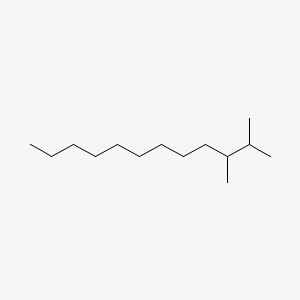
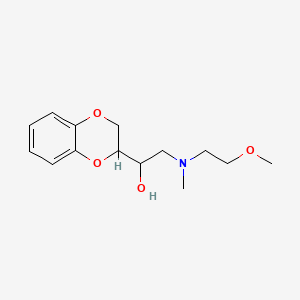
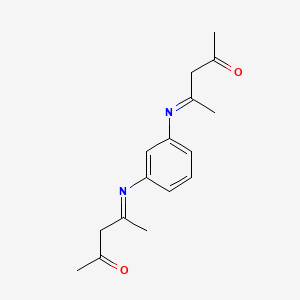
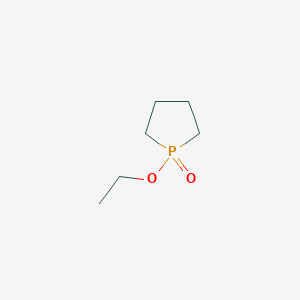
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
